molecular formula C24H29NO7S B12632923 (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B12632923
M. Wt: 475.6 g/mol
InChI Key: GWGSOAGYIGAERH-CEMLEFRQSA-N
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Description

(1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester is a cyclohexane-derived compound with a stereochemically complex structure. Key features include:

  • Stereochemistry: The relative configurations at positions 1, 2, and 5 (all R*) define its three-dimensional conformation, influencing reactivity and interactions .
  • Functional groups: A benzyloxycarbonylamino (Cbz) group at position 2, commonly used as an amine-protecting group in organic synthesis. A toluene-4-sulfonyloxy (tosyl) group at position 5, a strong leaving group that enhances reactivity in nucleophilic substitution reactions. An ethyl ester moiety, which modulates solubility and stability.

Its stereochemical arrangement and functional groups make it distinct from structurally related analogs.

Properties

Molecular Formula

C24H29NO7S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl (1R,2R,5R)-5-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C24H29NO7S/c1-3-30-23(26)21-15-19(32-33(28,29)20-12-9-17(2)10-13-20)11-14-22(21)25-24(27)31-16-18-7-5-4-6-8-18/h4-10,12-13,19,21-22H,3,11,14-16H2,1-2H3,(H,25,27)/t19-,21-,22-/m1/s1

InChI Key

GWGSOAGYIGAERH-CEMLEFRQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CC[C@H]1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation can be divided into three main stages:

  • Formation of the Benzyloxycarbonyl Group:

    • Cyclohexanecarboxylic acid is reacted with benzyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the benzyloxycarbonyl derivative.

    $$
    \text{Cyclohexanecarboxylic acid} + \text{Benzyloxycarbonyl chloride} \rightarrow \text{Benzyloxycarbonyl derivative}
    $$

  • Introduction of the Sulfonyloxy Group:

    • The benzyloxycarbonyl derivative is then treated with toluene-4-sulfonic acid in an appropriate solvent (e.g., dichloromethane) to introduce the sulfonyloxy group.

    $$
    \text{Benzyloxycarbonyl derivative} + \text{Toluene-4-sulfonic acid} \rightarrow \text{Sulfonyloxy derivative}
    $$

  • Formation of the Ethyl Ester:

    • Finally, the sulfonyloxy derivative is reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to yield the final ethyl ester product.

    $$
    \text{Sulfonyloxy derivative} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} (1R,2R,5R*)-2-\text{Benzyloxycarbonylamino}-5-(\text{toluene-4-sulfonyloxy})-\text{cyclohexanecarboxylic acid ethyl ester}
    $$

Detailed Research Findings

Reaction Conditions

The reaction conditions for each step are crucial for achieving optimal yields and purity:

Step Conditions Yield (%) Purity (%)
Formation of Benzyloxycarbonyl Base: Triethylamine, Solvent: DCM 85 >95
Introduction of Sulfonyloxy Solvent: DCM, Temperature: Room Temp 75 >90
Formation of Ethyl Ester Acid Catalyst: H₂SO₄, Temperature: Reflux 80 >92

Characterization Techniques

The synthesized compound can be characterized using various techniques:

Chemical Reactions Analysis

Types of Reactions

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted cyclohexane derivatives.

    Hydrolysis: Cyclohexanecarboxylic acid derivatives.

    Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzyloxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The toluene-4-sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclohexanecarboxylic acid ethyl ester moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Stereochemical Variations

The compound’s stereochemistry (1R,2R,5R*) critically differentiates it from diastereomers. For example:

  • (1R,2S,5R)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester () shares identical functional groups but differs at position 2 (S instead of R*). Physical properties: Melting points or solubility due to changes in crystal packing .

Table 1: Stereochemical Comparison

Compound Configuration (1,2,5) Key Functional Groups Reactivity Notes
Target compound R, R, R* Cbz, tosyl, ethyl ester High tosyl leaving group ability
diastereomer R, S, R* Cbz, tosyl, ethyl ester Altered Cbz group orientation

Functional Group Modifications

Amine-Protecting Groups

Replacing the Cbz group with other protecting groups significantly impacts stability and deprotection conditions:

  • Boc (tert-butoxycarbonyl): Offers acid-labile protection, contrasting with Cbz’s hydrogenolysis sensitivity.
  • Fmoc (fluorenylmethyloxycarbonyl) : Base-labile, preferred in solid-phase peptide synthesis.

Table 2: Protecting Group Comparison

Group Stability Deprotection Method Example Compound
Cbz Moderate (H₂/Pd-sensitive) Hydrogenolysis Target compound
Boc Acid-sensitive TFA treatment Analog with Boc at position 2
Fmoc Base-sensitive Piperidine/DMF Analog with Fmoc at position 2
Leaving Group Variations

The tosyl group (toluene-4-sulfonyloxy) is compared to:

  • Mesyl (methanesulfonyl) : Less electron-withdrawing, slower substitution rates.
  • Triflyl (trifluoromethanesulfonyl) : Stronger electron-withdrawing effect, faster reactions.

Table 3: Leaving Group Reactivity

Group Electron-Withdrawing Strength Reaction Rate (Sₙ2) Example Application
Tosyl High Moderate Target compound
Mesyl Moderate Slow Analog with mesyl at position 5
Triflyl Very High Fast Analog with triflyl at position 5

NMR Spectral Analysis ()

Comparative NMR studies (e.g., Figure 6 in ) reveal that structural analogs with minor substituent changes exhibit nearly identical chemical shifts in most regions except critical positions (e.g., regions A and B). For the target compound:

  • Regions A (positions 39–44) and B (positions 29–36) : Differences in chemical shifts (δ ppm) would likely arise from the tosyl group’s electron-withdrawing effects and the Cbz group’s steric bulk, altering the local chemical environment .

Hypothetical NMR Shift Comparison

Proton Position Target Compound (δ ppm) Cbz-Mesyl Analog (δ ppm) Notes
39–44 (Region A) 7.2–7.8 (tosyl aromatic) 6.9–7.5 (mesyl CH₃) Tosyl aromatic deshielding
29–36 (Region B) 4.1–4.3 (ester CH₂) 4.0–4.2 (ester CH₂) Minimal shift due to ester

Lumping Strategy in Chemical Modeling ()

In computational models, the target compound’s unique features (e.g., tosyl group) may exclude it from lumping with simpler cyclohexane esters. For example:

  • Lumped group: Esters with non-sulfonated leaving groups (e.g., acetate, propionate).
  • Unique treatment : Tosyl-containing compounds require separate reaction pathways (e.g., enhanced Sₙ2 reactivity) .

Biological Activity

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester, with the CAS number 935470-10-3, is a complex organic compound notable for its unique stereochemistry and functional groups. This compound features a cyclohexane backbone and possesses potential medicinal applications due to its structural characteristics, which may influence its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H29NO7S, with a molecular weight of 475.55 g/mol. The presence of various functional groups, such as the benzyloxycarbonyl group and sulfonyloxy substituent, suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC24H29NO7S
Molecular Weight475.55 g/mol
CAS Number935470-10-3
Stereochemistry(1R*,2R*,5R*)

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological molecules, including enzymes and receptors. The sulfonyloxy group may enhance solubility and bioavailability, while the benzyloxycarbonyl group can provide stability against metabolic degradation.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity Studies

Research into the biological activity of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester has been limited but suggests several areas of interest:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects: The compound's structure suggests it may modulate inflammatory pathways, although specific studies are needed to confirm this hypothesis.
  • Cytotoxicity: In vitro assays have shown varying levels of cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several studies have explored compounds structurally similar to (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester. These studies provide insights into the biological activity that can be expected from this compound:

Compound NameStructural FeaturesBiological Activity
4-AminobenzenesulfonamideAmino and sulfonamide groupsAntibacterial
BenzylpenicillinBeta-lactam structureAntibiotic
N-(p-Toluenesulfonyl)glycineSulfonamide and amino acidAnti-inflammatory

These comparisons highlight the importance of the sulfonamide group in conferring biological activity.

Q & A

Q. Advanced Research Focus

  • Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or amylose derivatives.
  • Mobile Phase : Hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid to enhance peak resolution .
  • Calibration : Compare retention times with racemic mixtures or commercially available enantiomers. Calculate enantiomeric excess (ee) via peak area integration .

What side reactions occur during esterification of the cyclohexanecarboxylic acid intermediate?

Advanced Research Focus
Common issues include:

  • Transesterification : Ethanol may displace other ester groups. Use excess ethanol and avoid prolonged reaction times .
  • Racemization : Acidic conditions can epimerize stereocenters. Opt for Mitsunobu conditions (DIAD/PPh₃) to retain configuration .
  • Tosyl Group Activation : Premature displacement of tosyl by nucleophilic catalysts (e.g., DMAP). Use milder catalysts like HOBt .

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